

# An In-depth Technical Guide to 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 17261-28-8

This technical guide provides a comprehensive overview of **2-(diphenylphosphino)benzoic acid**, a versatile organophosphorus compound widely utilized in chemical synthesis and catalysis. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and chemical engineering.

# **Chemical and Physical Properties**

**2-(Diphenylphosphino)benzoic acid**, also known as (2-carboxyphenyl)diphenylphosphine, is a white to light yellow solid.[1][2] It is soluble in polar organic solvents such as alcohols, acetone, and dichloromethane.[2] Key quantitative data are summarized in Table 1.

Table 1: Chemical and Physical Properties of 2-(Diphenylphosphino)benzoic Acid



Property	Value	References
CAS Number	17261-28-8	[1]
Molecular Formula	C19H15O2P	[3]
Molecular Weight	306.30 g/mol	[4]
Appearance	White to light yellow solid	[2]
Melting Point	174-181 °C	[4]
EINECS Number	241-293-7	[4]

# **Synthesis and Experimental Protocols**

Several synthetic routes to **2-(diphenylphosphino)benzoic acid** have been reported. A common and effective method involves the reaction of a diphenylphosphine alkali metal salt with an ortho-chlorobenzoic acid derivative.[5]

# Synthesis from Chlorodiphenylphosphine and o-Chlorobenzoic Acid Derivative

This method involves a two-step process: the formation of a diphenylphosphine alkali metal salt followed by a coupling reaction.[5]

### Experimental Protocol:

### Step 1: Formation of Diphenylphosphine Sodium

- In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, or an ether solvent like n-butyl ether or 1,4-dioxane.[6]
- Add an alkali metal, such as sodium, lithium, or potassium, to the solvent.[6]
- Slowly add chlorodiphenylphosphine dropwise to the suspension of the alkali metal in the solvent.[5]







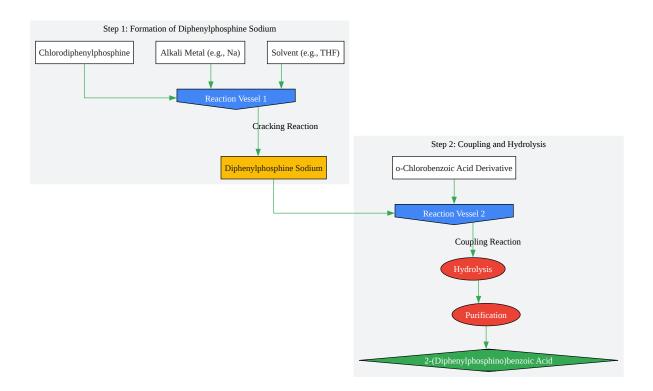
• The reaction mixture is stirred to facilitate the cracking of chlorodiphenylphosphine and the formation of the diphenylphosphine alkali metal salt.[5] The reaction time for this step is typically 1-6 hours.[5]

#### Step 2: Coupling Reaction and Hydrolysis

- To the freshly prepared solution of the diphenylphosphine alkali metal salt, add an orthochlorobenzoic acid salt (e.g., sodium o-chlorobenzoate) or an ortho-chlorobenzoic acid ester (e.g., methyl o-chlorobenzoate).[5][6]
- The coupling reaction is allowed to proceed, typically for 2-24 hours.
- Upon completion of the coupling reaction, the resulting diphenylphosphinobenzoic acid salt or ester is hydrolyzed.[5]
- The final product, **2-(diphenylphosphino)benzoic acid**, is then isolated and purified.

A visual representation of this synthetic workflow is provided below.





Click to download full resolution via product page

Caption: Synthetic workflow for 2-(Diphenylphosphino)benzoic acid.



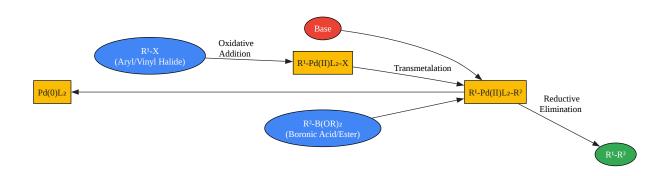
# **Applications in Catalysis and Organic Synthesis**

**2-(Diphenylphosphino)benzoic acid** is a valuable ligand and reagent in various organic transformations, most notably in palladium-catalyzed cross-coupling reactions and the Staudinger reduction.

### **Ligand in Suzuki-Miyaura Coupling**

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. **2-(Diphenylphosphino)benzoic acid** can serve as a ligand for the palladium catalyst in these reactions. The phosphine group coordinates to the palladium center, influencing its catalytic activity and stability.

The generalized catalytic cycle for a Suzuki-Miyaura coupling reaction is depicted below.



Click to download full resolution via product page

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

### **Reagent in Staudinger Reduction**

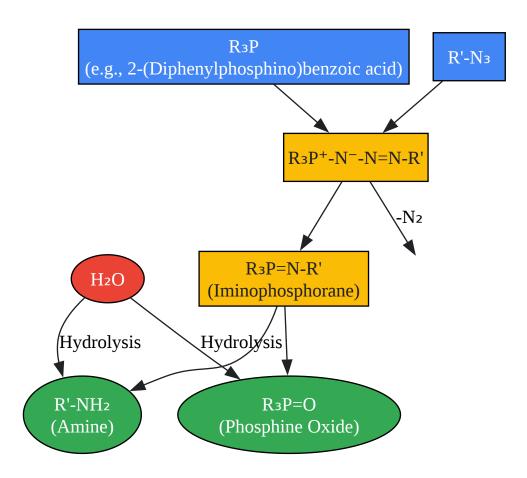
The Staudinger reduction provides a mild method for the conversion of azides to amines.[7] In this reaction, a phosphine, such as **2-(diphenylphosphino)benzoic acid**, reacts with an azide



to form an iminophosphorane intermediate, which is then hydrolyzed to yield the corresponding amine and a phosphine oxide.[7]

The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of dinitrogen gas to form the iminophosphorane. Subsequent hydrolysis yields the amine and phosphine oxide.[8][9]

The mechanism of the Staudinger reduction is illustrated below.



Click to download full resolution via product page

Caption: Mechanism of the Staudinger Reduction.

# **Spectroscopic Data**

The structural characterization of **2-(diphenylphosphino)benzoic acid** is supported by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are presented below.



Table 2: Spectroscopic Data for 2-(Diphenylphosphino)benzoic Acid

Spectroscopy	Data	References
¹H NMR	Chemical shifts $(\delta, ppm)$ are observed for the aromatic protons and the carboxylic acid proton.	[10]
<sup>13</sup> C NMR	Resonances corresponding to the carbon atoms of the phenyl rings and the carboxyl group are present.	[10]
<sup>31</sup> P NMR	A characteristic chemical shift for the phosphorus atom in a triarylphosphine environment is observed. The typical range for C <sub>3</sub> P is -60 to -10 ppm.	[10][11]
FTIR	Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm <sup>-1</sup> ), the C=O stretch of the carboxylic acid (~1700 cm <sup>-1</sup> ), and C-H stretches of the aromatic rings are observed.	[10]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. rsc.org [rsc.org]



- 2. Page loading... [wap.guidechem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. EP2383275A1 Method for synthesizing o-diphenylphosphino benzoic acid Google Patents [patents.google.com]
- 6. CN101481388A Process for synthesizing O-diphenylphosphinolbenzoic acid Google Patents [patents.google.com]
- 7. Staudinger reaction Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoic acid, 2-(diphenylphosphino)- | C19H15O2P | CID 87021 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. wissen.science-and-fun.de [wissen.science-and-fun.de]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Diphenylphosphino)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100216#2-diphenylphosphino-benzoic-acid-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com